Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by a pyrazole ring substituted with a formyl group, a methylphenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: 4-carboxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
Reduction: 4-hydroxymethyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
Substitution: 4-nitro-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate (nitration), 4-halo-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate (halogenation)
Scientific Research Applications
Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-formylphenylboronic acid: Similar in having a formyl group and aromatic ring but differs in the presence of a boronic acid group.
Methyl 4-formylbenzoate: Similar in having a formyl group and ester functionality but lacks the pyrazole ring.
1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid: Similar in having a pyrazole ring and methylphenyl group but differs in the absence of the formyl group.
Uniqueness
Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a formyl group and a pyrazole ring allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Biological Activity
Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate (CAS No. 1240503-57-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₂N₂O₃
- Molecular Weight : 244.25 g/mol
- CAS Number : 1240503-57-4
The compound's structure consists of a pyrazole ring substituted with a formyl group and a methylphenyl moiety, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (breast) | < 10 | Induction of apoptosis |
HepG2 (liver) | < 15 | Cell cycle arrest and apoptosis |
A549 (lung) | < 20 | Inhibition of proliferation |
The compound has shown to inhibit the growth of several cancer types, including breast, liver, and lung cancers, primarily through mechanisms involving apoptosis and cell cycle regulation .
Antibacterial Activity
This compound has also been assessed for its antibacterial properties. Studies indicate moderate activity against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 250 |
Escherichia coli | 250 |
Bacillus subtilis | 250 |
These results suggest that the compound could serve as a lead for developing new antibacterial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is noteworthy. Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2:
Inflammatory Marker | Effect |
---|---|
TNF-alpha | Decreased production |
IL-6 | Inhibition |
COX-2 | Inhibition of enzyme activity |
This suggests that the compound may be beneficial in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the biological activities of pyrazole derivatives:
- Study on Anticancer Effects : A study demonstrated that pyrazole derivatives, including this compound, exhibited significant cytotoxicity against various cancer cell lines, with particular efficacy in breast cancer models .
- Antibacterial Evaluation : Another study focused on the synthesis and evaluation of pyrazole compounds against bacterial strains, revealing that this compound displayed promising antibacterial activity comparable to traditional antibiotics .
- Anti-inflammatory Mechanisms : Research into the anti-inflammatory properties of related compounds showed that they could effectively reduce markers of inflammation in vitro, suggesting potential therapeutic applications in inflammatory conditions .
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
methyl 4-formyl-1-(4-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-9-3-5-11(6-4-9)15-7-10(8-16)12(14-15)13(17)18-2/h3-8H,1-2H3 |
InChI Key |
YHLGBTZFERVMJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C=O |
Origin of Product |
United States |
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